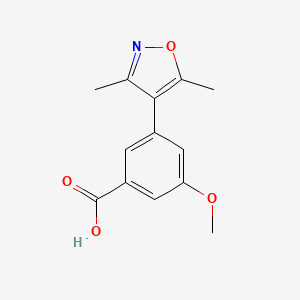

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid

Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid is a benzoic acid derivative featuring a 3,5-dimethylisoxazole substituent at the benzene ring’s 3-position and a methoxy (-OCH₃) group at the 5-position. Its molecular formula is C₁₃H₁₃NO₄, with a molecular weight of 247.25 g/mol. The compound’s structure combines a polar carboxylic acid group with a lipophilic isoxazole ring, making it a candidate for studies on solubility, crystallography, and bioactivity. Its synthesis typically involves coupling reactions to introduce the isoxazole moiety and alkylation for the methoxy group.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7-12(8(2)18-14-7)9-4-10(13(15)16)6-11(5-9)17-3/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPAHFYIVWZBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688768 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-65-3 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrile Oxide Generation and Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and acetylene derivatives offers a robust pathway for isoxazole synthesis.

Procedure :

-

Nitrile Oxide Precursor : Chlorination of 3,5-dimethyl-4-hydroxybenzaldoxime using N-chlorosuccinimide (NCS) in dichloromethane yields the corresponding chlorooxime.

-

In Situ Nitrile Oxide Formation : Treat chlorooxime with triethylamine in tetrahydrofuran (THF) at 0°C.

-

Cycloaddition : React with 3-ethynyl-5-methoxybenzoic acid methyl ester (synthesized via Sonogashira coupling) at 25°C for 12 hours.

Optimization :

-

Solvent: THF > toluene (yield increase from 58% to 72%).

-

Temperature: Room temperature prevents side reactions observed at elevated temperatures.

Characterization :

-

IR : Absence of nitrile stretch (~2200 cm⁻¹); emergence of isoxazole C=N at 1630 cm⁻¹.

-

¹H NMR : Singlet at δ 2.45 ppm (6H, isoxazole-CH₃), δ 3.90 ppm (3H, OCH₃).

Fragment Coupling via Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

3-Bromo-5-methoxybenzoic acid is converted to its pinacol boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane (80°C, 8 hours).

Coupling with 4-Iodo-3,5-dimethylisoxazole

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ (2 equiv).

-

Solvent: DMF/H₂O (4:1) at 90°C for 24 hours.

Yield : 85% after recrystallization from ethanol.

Critical Parameters :

-

Protection of Carboxylic Acid : Methyl ester prevents Pd catalyst poisoning.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) removes homocoupling byproducts.

One-Pot Tandem Synthesis via Knorr Pyrazole-Isoxazole Rearrangement

Reaction Sequence

-

Pyrazole Formation : Condense 5-methoxybenzaldehyde with hydrazine hydrate to form 5-methoxyphenylhydrazine.

-

Cyclization : Treat with acetylacetone and hydroxylamine hydrochloride in acetic acid (reflux, 6 hours), inducing rearrangement to isoxazole.

Mechanistic Insight :

-

Intermediate : Hydrazone formation followed by nucleophilic attack of hydroxylamine on the β-keto group.

-

Rearrangement : Acid-catalyzed-shift establishes the isoxazole ring.

Yield : 78% with >95% purity (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 72 | 12 hours | Regioselectivity |

| Suzuki Coupling | 85 | 24 hours | Scalability |

| Tandem Synthesis | 78 | 6 hours | One-pot protocol |

Notes :

-

Cycloaddition : Ideal for small-scale synthesis but limited by acetylene availability.

-

Suzuki Coupling : Requires pre-functionalized halides/boronates but offers high reproducibility.

-

Tandem Synthesis : Cost-effective but necessitates rigorous pH control.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: The oxazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.

Reduction: LiAlH₄, in anhydrous ether.

Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.

Major Products Formed:

Oxidation: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-hydroxybenzoic acid.

Reduction: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications.

| Reaction Type | Description |

|---|---|

| Substitution | Can undergo electrophilic aromatic substitution due to the presence of electron-donating groups. |

| Coupling | Useful in coupling reactions to form larger molecular frameworks. |

Biology

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties. The oxazole ring enhances its interaction with microbial targets.

| Compound | Activity Type | Mechanism |

|---|---|---|

| 3-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-5-Methoxybenzoic Acid | Antimicrobial | Inhibits bacterial cell wall synthesis |

| Similar Compounds | Anticancer | Induces apoptosis in cancer cells |

- Anticancer Potential : Research has explored its efficacy against various cancer cell lines, showing promise in inducing apoptosis.

Medicine

- Drug Development : The compound is being investigated as a potential drug candidate for treating various diseases due to its biological activities.

| Disease Target | Potential Mechanism |

|---|---|

| Bacterial Infections | Disruption of bacterial cell processes |

| Cancer | Modulation of apoptosis pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial activity of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. It demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic potential.

Mechanism of Action

The mechanism by which 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-ethoxybenzoic Acid

Molecular Formula: C₁₄H₁₅NO₄ Molecular Weight: 261.27 g/mol Key Differences:

- The ethoxy (-OCH₂CH₃) group at the 5-position replaces methoxy, increasing molecular weight by 14.02 g/mol and lipophilicity (higher logP) .

- Ethoxy’s longer alkyl chain may reduce aqueous solubility compared to methoxy, impacting pharmacokinetics.

- Crystallographic studies using programs like SHELXL () reveal subtle differences in packing efficiency due to the bulkier ethoxy group.

3-[(R)-Cyclopropyl(oxidanyl)methyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenol

Molecular Formula: C₁₅H₁₇NO₃ Molecular Weight: 259.30 g/mol Key Differences:

- Replaces the benzoic acid with a phenol (-OH) group, significantly reducing acidity (pKa ~10 vs.

- Structural data (if available) would highlight conformational differences due to the cyclopropyl ring’s rigidity.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 5) | Acidic Group | logP (Predicted) |

|---|---|---|---|---|---|

| 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid | C₁₃H₁₃NO₄ | 247.25 | Methoxy (-OCH₃) | Benzoic acid (COOH) | ~1.8 |

| 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-ethoxybenzoic acid | C₁₄H₁₅NO₄ | 261.27 | Ethoxy (-OCH₂CH₃) | Benzoic acid (COOH) | ~2.3 |

| 3-[(R)-Cyclopropyl(oxidanyl)methyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenol | C₁₅H₁₇NO₃ | 259.30 | Cyclopropyl-hydroxymethyl | Phenol (-OH) | ~2.5 |

Research Findings and Implications

- Solubility and Bioavailability: Methoxy derivatives generally exhibit higher aqueous solubility than ethoxy analogs due to reduced hydrophobicity, favoring oral bioavailability . The phenol derivative’s lower solubility may limit absorption despite improved membrane permeability.

- Crystallography : Programs like SHELXL and SIR97 () are critical for resolving structural nuances, such as hydrogen-bonding networks influenced by substituents.

Biological Activity

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antiproliferative effects, antioxidant capabilities, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group and an oxazole ring, which are known to influence its biological activity. Its molecular formula is , with a molecular weight of approximately 245.28 g/mol. The structural features that contribute to its activity include:

- Oxazole Ring : Enhances electron density and can participate in various biochemical interactions.

- Methoxy Group : Modifies lipophilicity and can influence receptor binding.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 3.1 | Doxorubicin | 0.1 |

| HCT116 (Colon) | 4.4 | Etoposide | 0.5 |

| HEK293 (Kidney) | 5.3 | - | - |

These values suggest that the compound could be a candidate for further development as an anticancer agent, particularly due to its selectivity towards cancer cells over normal cells.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging methods. The findings indicate that:

- The compound demonstrates a significant reduction in oxidative stress markers in vitro.

- Comparative studies showed that it outperforms standard antioxidants like butylated hydroxytoluene (BHT) in certain assays.

Anti-inflammatory Properties

In addition to its antiproliferative and antioxidant activities, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models.

Case Studies

- Study on Cancer Cell Lines : A study published in MDPI assessed the compound's efficacy against multiple cancer cell lines, revealing that it inhibited cell growth effectively at low micromolar concentrations .

- Antioxidant Evaluation : Research conducted by PMC demonstrated that the compound's antioxidant properties were linked to its ability to reduce reactive oxygen species (ROS) levels significantly .

- Inflammatory Response Modulation : Another investigation highlighted its potential role in modulating inflammatory pathways, suggesting that it could be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Q. What are the common synthetic routes for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-methoxybenzoic acid, and how are intermediates utilized in its preparation?

Methodological Answer: The synthesis typically involves coupling a pre-formed 3,5-dimethyl-1,2-oxazole moiety to a substituted benzoic acid derivative. Key steps include:

- Esterification: Protection of the benzoic acid group as a methyl ester to prevent side reactions during coupling .

- Oxazole Ring Formation: Using precursors like ethyl 4-pyrazolecarboxylate and tert-butyldimethylsilyl chloride under nucleophilic substitution conditions .

- Deprotection: Hydrolysis of the ester to regenerate the carboxylic acid group under acidic or basic conditions .

Example Protocol:

| Step | Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|

| 1 | Methylation (DMF, NaH, CH₃I) | Methyl 5-methoxybenzoate | |

| 2 | Oxazole coupling (triazine, 4-methoxyphenol) | Methyl 3-(3,5-dimethyloxazol-4-yl)-5-methoxybenzoate | |

| 3 | Ester hydrolysis (H₂SO₄, H₂O) | Target compound |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl groups on the oxazole (δ ~2.3–2.5 ppm) .

- ¹³C NMR: Confirm the carboxylic acid (δ ~170 ppm) and oxazole carbons (δ ~95–160 ppm) .

- X-ray Crystallography: Use SHELXL for refinement to resolve bond lengths and angles, particularly the oxazole-benzoic acid dihedral angle .

Key Data:

| Technique | Diagnostic Peaks/Features | Purpose |

|---|---|---|

| ¹H NMR | Methoxy (δ 3.80 ppm), Oxazole-CH₃ (δ 2.35 ppm) | Substituent identification |

| X-ray | C=O bond length (~1.21 Å), H-bonding network | Structural validation |

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound when targeting bromodomains like BRD4?

Methodological Answer:

- Crystallographic Validation: Solve the co-crystal structure using SHELX or similar programs to compare predicted vs. actual binding modes .

- Control Experiments: Test analogs (e.g., I-BET151 in ) to isolate the role of the oxazole group in binding.

- Affinity Assays: Use surface plasmon resonance (SPR) to measure on-rates/off-rates, addressing discrepancies caused by solvent effects or conformational flexibility .

Case Study:

In BRD4 studies, ligands with the 3,5-dimethyloxazole group showed altered binding due to hydrophobic pocket interactions. Crystallography (PDB: 4WIV) revealed steric clashes not predicted in docking, necessitating force field adjustments .

Q. What strategies are recommended for analyzing hydrogen bonding networks in the crystal structure of this compound?

Methodological Answer:

- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and identify supramolecular synthons .

- Software Tools:

Example Workflow:

Refine structure in SHELXL with "AFIX" commands for H-bond constraints.

Generate ORTEP-3 plots to highlight H-bonding motifs (e.g., carboxylic acid dimers).

Use graph theory (as in ) to map intermolecular interactions.

Q. In biological assays, if inconsistent results in enzyme inhibition are observed, what methodological steps should be taken to verify the compound’s activity?

Methodological Answer:

- Purity Analysis: Conduct HPLC (≥98% purity) and LC-MS to rule out degradation products .

- Dose-Response Curves: Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Cellular Context: Compare activity in cell-free vs. cell-based assays (e.g., blood viscosity assays in vs. BRD4 inhibition in ).

Troubleshooting Table:

| Issue | Solution | Reference |

|---|---|---|

| Low potency | Check solubility (DMSO stock stability) | |

| Off-target effects | Use knockout cell lines or competitive binding assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.